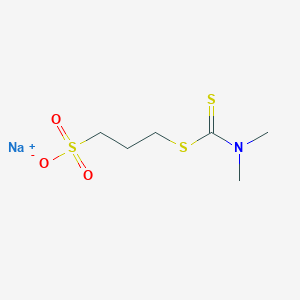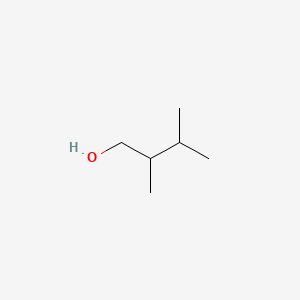
zinc;dihydroxide
Descripción general
Descripción
Zinc hydroxide is an inorganic chemical compound with the chemical formula Zn(OH)₂. It appears as a white, powdery substance and is slightly soluble in water. Zinc hydroxide is amphoteric, meaning it can react with both acids and bases. It naturally occurs in three rare minerals: wülfingite, ashoverite, and sweetite .
Mecanismo De Acción
Target of Action
Zinc dihydroxide, also known as Zinchydroxide or ZINCHYDROXIDE, primarily targets the Superoxide dismutase [Cu-Zn] enzyme . This enzyme plays a crucial role in destroying radicals that are produced within cells and are toxic to biological systems .
Mode of Action
Zinc dihydroxide interacts with its targets by binding to them, thereby facilitating their function. For instance, it binds to the Superoxide dismutase [Cu-Zn] enzyme, enhancing its ability to destroy harmful radicals within cells .
Biochemical Pathways
Zinc dihydroxide affects several biochemical pathways. It plays a significant role in cellular zinc metabolism and zinc signaling, which are critical for many biological processes . It is involved in promoting malignancy and invasion in cancer cells, despite its low tissue concentration . Zinc transportation is controlled by two major transporter families: SLC30 (ZnT) for the excretion of zinc and SLC39 (ZIP) for the zinc intake .
Pharmacokinetics
Zinc is incompletely absorbed from the small bowel, with between 10 and 40% of an ingested dose absorbed . Numerous dietary components can interfere with zinc absorption, particularly phytates and fiber, which bind to zinc, resulting in poorly absorbed zinc complexes . In circulation, 70% of zinc is bound to albumin, and the majority in the body is found in skeletal muscle and bone .
Result of Action
The molecular and cellular effects of zinc dihydroxide’s action are extensive. It plays a key role in maintaining cellular equilibrium . An imbalance of zinc is associated with neuronal damage associated with traumatic brain injury, stroke, and seizures . It also plays an important role in antiviral immunity in several viral infections .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of zinc dihydroxide. For instance, in water, the pH will determine if zinc is in a freely dissolved form or is attached to sediment . Despite its natural origin and beneficial properties, zinc can become toxic to organisms at certain doses . At high concentrations, zinc can also outcompete other essential elements (such as calcium and copper) in biological processes .
Análisis Bioquímico
Biochemical Properties
Zinc dihydroxide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is involved in the regulation of zinc homeostasis, which is crucial for maintaining cellular functions . Zinc dihydroxide interacts with zinc-dependent enzymes, such as carbonic anhydrase and alkaline phosphatase, by providing the necessary zinc ions for their catalytic activity . Additionally, it can bind to metallothioneins, which are proteins that regulate zinc ion concentrations within cells . These interactions are essential for maintaining the structural integrity and function of these biomolecules.
Cellular Effects
Zinc dihydroxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a critical role in maintaining zinc homeostasis, which is essential for proper cellular function . Zinc dihydroxide affects cell signaling pathways by modulating the activity of zinc-dependent transcription factors and enzymes . It also influences gene expression by regulating the activity of zinc-finger proteins, which are involved in DNA binding and transcriptional regulation . Furthermore, zinc dihydroxide impacts cellular metabolism by participating in the synthesis and degradation of biomolecules, such as proteins and nucleic acids .
Molecular Mechanism
The molecular mechanism of zinc dihydroxide involves its ability to release zinc ions, which can then interact with various biomolecules. Zinc dihydroxide exerts its effects by binding to zinc-dependent enzymes and proteins, thereby modulating their activity . For example, it can inhibit or activate enzymes by altering their conformation and catalytic properties . Additionally, zinc dihydroxide can influence gene expression by binding to zinc-finger proteins, which regulate the transcription of specific genes . These interactions are crucial for maintaining cellular homeostasis and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of zinc dihydroxide can change over time due to its stability and degradation properties. Zinc dihydroxide is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to acidic or basic environments . Long-term studies have shown that zinc dihydroxide can have sustained effects on cellular function, including the regulation of zinc homeostasis and enzyme activity . These temporal effects are important for understanding the long-term impact of zinc dihydroxide on cellular processes.
Dosage Effects in Animal Models
The effects of zinc dihydroxide vary with different dosages in animal models. At low doses, zinc dihydroxide can have beneficial effects on cellular function by providing essential zinc ions for enzymatic activity and gene expression . At high doses, zinc dihydroxide can exhibit toxic effects, including oxidative stress and disruption of cellular homeostasis . These dosage-dependent effects are crucial for determining the safe and effective use of zinc dihydroxide in biomedical applications.
Metabolic Pathways
Zinc dihydroxide is involved in various metabolic pathways, including those related to lipid and glucose metabolism . It interacts with enzymes and cofactors that regulate these pathways, such as zinc-dependent enzymes involved in the synthesis and degradation of biomolecules . Zinc dihydroxide also affects metabolic flux and metabolite levels by modulating the activity of these enzymes . These interactions are essential for maintaining metabolic homeostasis and preventing metabolic disorders.
Transport and Distribution
Zinc dihydroxide is transported and distributed within cells and tissues through specific zinc transporters and binding proteins . These transporters, such as the ZIP and ZnT families, regulate the influx and efflux of zinc ions, ensuring proper zinc distribution within the cell . Zinc dihydroxide can also interact with metallothioneins, which sequester zinc ions and regulate their availability . These transport and distribution mechanisms are crucial for maintaining zinc homeostasis and cellular function.
Subcellular Localization
The subcellular localization of zinc dihydroxide is influenced by its interactions with specific targeting signals and post-translational modifications . Zinc dihydroxide can be directed to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, where it exerts its effects on cellular processes . These localization mechanisms are essential for ensuring the proper function and activity of zinc dihydroxide within the cell.
Métodos De Preparación
Zinc hydroxide can be synthesized through several methods:
-
Reaction with Sodium Hydroxide: : By adding a small amount of sodium hydroxide solution to a solution of any zinc salt (e.g., zinc chloride or zinc sulfate), zinc hydroxide precipitates out as a white solid . [ \text{Zn}^{2+} + 2\text{OH}^{-} \rightarrow \text{Zn(OH)}_2 ] If excess sodium hydroxide is added, the zinc hydroxide dissolves to form a colorless zincate ion solution . [ \text{Zn(OH)}_2 + 2\text{OH}^{-} \rightarrow \text{Zn(OH)}_4^{2-} ]
-
Reaction with Ammonia: : Zinc hydroxide also dissolves in excess aqueous ammonia to form a colorless, water-soluble ammine complex .
Análisis De Reacciones Químicas
Zinc hydroxide undergoes various chemical reactions:
-
Acid-Base Reactions: : As an amphoteric compound, zinc hydroxide reacts with both acids and bases. For example, it dissolves in hydrochloric acid to form zinc chloride and water . [ \text{Zn(OH)}_2 + 2\text{HCl} \rightarrow \text{ZnCl}_2 + 2\text{H}_2\text{O} ]
-
Formation of Complexes: : Zinc hydroxide forms complexes with ammonia and other ligands. For instance, in the presence of excess ammonia, it forms a tetraamminezinc(II) complex . [ \text{Zn(OH)}_2 + 4\text{NH}_3 \rightarrow [\text{Zn(NH}_3\text{)}_4]^{2+} + 2\text{OH}^{-} ]
Aplicaciones Científicas De Investigación
Zinc hydroxide has several applications in scientific research and industry:
Comparación Con Compuestos Similares
Zinc hydroxide is similar to other metal hydroxides such as aluminum hydroxide, beryllium hydroxide, and tin hydroxide. its amphoteric nature and ability to form soluble complexes with ammonia and hydroxide ions make it unique . Other similar compounds include:
Zinc oxide (ZnO): Unlike zinc hydroxide, zinc oxide is more commonly used in applications such as sunscreens and as a semiconductor material.
Cadmium hydroxide (Cd(OH)₂): Similar in structure but less commonly used due to its toxicity.
Propiedades
IUPAC Name |
zinc;dihydroxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2H2O.Zn/h2*1H2;/q;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZADUVQMDAIAO-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[OH-].[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H2O2Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7042516 | |
| Record name | Zinc hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20427-58-1 | |
| Record name | Zinc hydroxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20427-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zinc hydroxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7042516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ZINC HYDROXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXK3V8KJ7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















